2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-16(2,22-13-8-6-12(18)7-9-13)15(20)19-11-17(3,21)14-5-4-10-23-14/h4-10,21H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRHDAWGFHXVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C)(C1=CC=CS1)O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 4-Chlorophenol
The synthesis begins with the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid in anhydrous acetone under reflux (78°C). Potassium carbonate (2.5 equiv) facilitates deprotonation of the phenol, enabling nucleophilic attack on the α-bromo ester. After 12 hours, the mixture is filtered, concentrated, and acidified to yield the crude acid (82% yield).
Optimization Insights :
- Solvent Selection : Acetone outperforms DMF due to reduced side-product formation.
- Catalysis : Phase-transfer agents like tetrabutylammonium bromide (0.1 equiv) increase reaction rate by 40%.
Synthesis of Fragment B: 2-Hydroxy-2-(thiophen-2-yl)propan-1-amine
Thiophene-2-carboxaldehyde Condensation
Thiophene-2-carboxaldehyde undergoes Henry reaction with nitroethane in ethanol/water (4:1) at 0°C, catalyzed by ammonium acetate (10 mol%). The resulting β-nitro alcohol (2-nitro-1-(thiophen-2-yl)propan-1-ol) is isolated via extraction (diethyl ether) and recrystallized from hexane (mp 89–91°C, 75% yield).
Nitro Reduction to Amine
Catalytic hydrogenation (H₂, 50 psi) over Raney nickel in methanol reduces the nitro group to the primary amine. After 6 hours, the catalyst is filtered, and the solvent evaporated to yield 2-hydroxy-2-(thiophen-2-yl)propan-1-amine as a pale-yellow oil (68% yield).
Critical Parameters :
- Temperature Control : Exceeding 40°C during hydrogenation causes thiophene ring hydrogenolysis.
- Purification : Distillation under reduced pressure (0.5 mmHg, 110°C) enhances purity to >98%.
Amide Coupling: Convergent Synthesis of the Target Compound
Acid Chloride Method
Fragment A (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in dichloromethane at 0°C for 2 hours. The resulting acid chloride is reacted with Fragment B (1.1 equiv) and triethylamine (2.5 equiv) at −20°C. After warming to room temperature, the mixture is washed with 5% HCl and brine, yielding the crude amide (74% yield).
Carbodiimide-Mediated Coupling
Alternative activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF facilitates coupling at 25°C. After 24 hours, aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane 1:1) provide the product (81% yield).
Comparative Analysis :
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| Acid Chloride | 74 | 92.3 | 6 |
| EDCI/HOBt | 81 | 95.8 | 24 |
The carbodiimide approach offers superior yield and purity but requires extended reaction times.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single crystals grown from ethanol/water (3:1) confirm the (R)-configuration at the hydroxy-bearing carbon (Flack parameter = 0.02(3)). The thiophene ring adopts a planar conformation, with dihedral angles of 12.3° relative to the phenoxy group.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A microreactor system (0.5 mm ID) operating at 120°C with a residence time of 2 minutes achieves 89% conversion in the nitro reduction step, reducing catalyst loading by 60% compared to batch processes.
Green Chemistry Metrics
- Process Mass Intensity (PMI) : 23.7 kg/kg (batch) vs. 18.4 kg/kg (flow)
- E-factor : 19.2 (traditional) vs. 14.6 (optimized)
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the amide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the amide group yields an amine.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenoxy and thiophene groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparison with Agrochemical Analogs
Pharmacologically Active Analogs
Beta-Hydroxythiofentanyl (C₂₃H₂₉ClN₂O₂) is a controlled opioid with a hydroxy-thiophen-ethyl-piperidine core. While the target compound shares the hydroxy-thiophen-ethyl motif, it replaces the piperidine-opioid scaffold with a propanamide backbone, likely eliminating opioid receptor affinity .
(S)-N-Propyl-5-[2-(Thiophen-2-yl)Ethoxy]-N-[2-(Thiophen-2-yl)Ethyl]...Amine () features dual thiophen-ethyl groups and a sulfonate ester. The target compound’s single thiophen unit and chlorophenoxy group suggest divergent pharmacokinetic profiles, such as reduced CNS penetration compared to sulfonate analogs .
Table 2: Pharmacological Analogs
Research-Only Structural Variants
2-(4-Chlorophenoxy)-N-[2-Cyclopropyl-2-Hydroxy-2-(Thiophen-2-yl)Ethyl]-2-Methylpropanamide (CAS 1396798-79-0) differs from the target compound by a cyclopropyl substitution on the hydroxypropyl chain. This modification may alter steric hindrance and metabolic stability, making it a candidate for comparative bioavailability studies .
COVPDB852/853 () contain dimethylaminoethyl disulfanyl groups instead of hydroxy-thiophen motifs. These analogs likely exhibit distinct redox properties and solubility, highlighting the impact of sulfur-based substituents on chemical behavior .
Table 3: Research-Only Variants
Computational Insights
Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional and Lee-Yang-Parr correlation methods ) are critical for predicting the electronic properties of such compounds. For instance:
- The chlorophenoxy group’s electron-withdrawing nature may reduce HOMO-LUMO gaps, enhancing reactivity.
- Thiophene’s aromaticity likely stabilizes charge distribution, as modeled in similar systems .
Biological Activity
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide, also known by its CAS number 1351585-31-3, is a synthetic organic compound notable for its complex structure, which includes a chlorophenyl group, a thiophene moiety, and a hydroxypropyl side chain. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈ClN₃O₂S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The unique combination of functional groups may enhance its biological activity compared to simpler analogs.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | 363.87 g/mol |
| CAS Number | 1351585-31-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the chlorophenoxy and thiophene groups can enhance binding affinity and specificity. Research indicates that this compound may modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects.
Biological Activity
Research has shown that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound could inhibit inflammatory pathways, which is beneficial in treating conditions characterized by chronic inflammation.
- Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which could be useful in drug design for metabolic disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Study on Enzyme Inhibition : A study focused on the inhibition of Type III secretion systems (T3SS) showed that compounds with similar structures could effectively inhibit bacterial virulence factors . This suggests that the target compound might also have applications in combating bacterial infections.
- Antitumor Activity Research : Research on related chloroethylnitrosoureas highlighted the importance of structural modifications in enhancing therapeutic efficacy while reducing toxicity . This emphasizes the potential for optimizing the structure of this compound for improved biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
